molecular formula C9H9F4N B13262720 N-ethyl-2-fluoro-5-(trifluoromethyl)aniline

N-ethyl-2-fluoro-5-(trifluoromethyl)aniline

Cat. No.: B13262720
M. Wt: 207.17 g/mol
InChI Key: CRESSFLEINURGT-UHFFFAOYSA-N
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Description

N-Ethyl-2-fluoro-5-(trifluoromethyl)aniline ( 1343869-50-0) is a fluorinated aniline derivative of significant interest in advanced pharmaceutical research and development. This compound serves as a versatile building block for the synthesis of more complex molecules, particularly those designed to interact with biological systems. Its molecular formula is C9H9F4N, and it has a molecular weight of 207.17 g/mol . The structure incorporates both fluorine and a trifluoromethyl group, which are known to profoundly influence the properties of a molecule. Incorporating fluorine atoms into small molecules is a well-established strategy in medicinal chemistry to modulate key characteristics such as lipophilicity, metabolic stability, and bioavailability . The presence of the fluorine atom can help block sites of metabolic oxidation, thereby slowing the body's clearance of a drug candidate and potentially enhancing its efficacy and duration of action . Furthermore, the highly electronegative nature of fluorine can alter a molecule's dipole moment and pKa, impacting its interactions with biological targets . The trifluoromethyl group is valued for its steric and electronic properties, often used as a bioisostere to improve a compound's lipophilicity and binding affinity . As such, this compound is a valuable scaffold for drug discovery, especially in the design of new active compounds where fine-tuning of electronic and steric parameters is required. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C9H9F4N

Molecular Weight

207.17 g/mol

IUPAC Name

N-ethyl-2-fluoro-5-(trifluoromethyl)aniline

InChI

InChI=1S/C9H9F4N/c1-2-14-8-5-6(9(11,12)13)3-4-7(8)10/h3-5,14H,2H2,1H3

InChI Key

CRESSFLEINURGT-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C=CC(=C1)C(F)(F)F)F

Origin of Product

United States

Preparation Methods

Aromatic Substitutions and Functionalization

The core strategy involves functionalizing aniline derivatives with fluorine and trifluoromethyl groups while introducing the ethyl substituent on the amino group. The key steps include:

  • Starting Material: Aniline or substituted aniline derivatives, such as 4-fluoro-3-nitrobenzotrifluoride, which provides the trifluoromethyl group at the desired position.
  • Fluorination: Introduction of fluorine at the ortho position (2-position) relative to the amino group via nucleophilic aromatic substitution (SNAr) or electrophilic fluorination, depending on the precursor's electronic nature.
  • Trifluoromethylation: Incorporation of the trifluoromethyl group typically occurs via nucleophilic or radical trifluoromethylation methods, often employing reagents like trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonates under radical conditions.

Amine N-alkylation

The N-ethyl group is introduced by:

  • Reductive Alkylation: Reacting the amino group with ethyl halides (e.g., ethyl bromide) in the presence of a base or reducing agent.
  • Direct N-alkylation: Using ethyl halides under basic conditions, typically with potassium carbonate or sodium hydride, to alkylate the amino group selectively.

Specific Preparation Methods

Method 1: Nitro Reduction Route (Industrial-Scale)

Based on data from patent literature and research articles, a scalable method involves:

  • Step 1: Synthesis of 4-fluoro-3-nitrobenzotrifluoride via electrophilic aromatic substitution.
  • Step 2: Reduction of the nitro group to an amino group using iron powder in hydrochloric acid, yielding 4-fluoro-3-aminobenzotrifluoride.
  • Step 3: Fluorination at the 2-position using a fluorinating reagent such as sulfur tetrafluoride (SF₄) or antimony trifluoride (SbF₃), under controlled temperature, to obtain 2-fluoro-4-fluoro-3-aminobenzotrifluoride.
  • Step 4: N-alkylation of the amino group with ethyl bromide or ethyl chloride in the presence of a base (e.g., potassium carbonate) to produce this compound.

This route emphasizes the reduction of nitro groups and subsequent fluorination, which is well-documented for aromatic compounds bearing multiple electron-withdrawing groups.

Method 2: Cross-Coupling and Trifluoromethylation (Modern Approach)

A more recent approach involves:

  • Step 1: Synthesis of a suitable halogenated aniline precursor.
  • Step 2: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) to introduce the amino group.
  • Step 3: Electrophilic trifluoromethylation using reagents like Togni’s reagent or Umemoto’s reagent under mild conditions.
  • Step 4: Fluorination at the 2-position via nucleophilic aromatic substitution with fluorinating agents such as cesium fluoride (CsF).

This method allows for high regioselectivity and functional group tolerance, suitable for fine chemical synthesis.

Reaction Conditions and Monitoring

Step Reagents Conditions Monitoring Techniques
Nitro reduction Iron powder, HCl 60–80°C, inert atmosphere TLC, UV-Vis, NMR
Fluorination SF₄ or SbF₃ 0–100°C, controlled atmosphere Gas chromatography (GC), NMR
N-alkylation Ethyl halide, base Room temperature to reflux NMR, IR, LC-MS

Industrial Production Considerations

  • Purification: Recrystallization, distillation, or chromatography to achieve high purity.
  • Yield Optimization: Maintaining strict temperature control and reagent stoichiometry.
  • Safety: Handling fluorinating agents and toxic intermediates with appropriate safety measures, including fume hoods and PPE.

Summary of Research Findings

Source Key Points
EvitaChem Emphasizes functionalization of aniline derivatives, reaction conditions involving solvents like DMF or DMSO, and the importance of temperature control for yield and purity.
Benchchem Highlights nucleophilic aromatic substitution with fluorinating agents, and methylation strategies for amine derivatives.
Patents Describe multi-step synthesis involving reduction, fluorination, and alkylation, with focus on scalability and safety.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-fluoro-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

N-ethyl-2-fluoro-5-(trifluoromethyl)aniline is an organic compound with the molecular formula and a molecular weight of 207.17 g/mol. It possesses a unique structure featuring an ethyl group, a fluoro substituent at the second position, and a trifluoromethyl group at the fifth position of the aniline ring. The compound is characterized by its aromatic nature and the presence of multiple fluorine atoms, which significantly influence its chemical properties and reactivity. The compound's CAS number is 1343869-50-0.

Potential Applications

This compound has potential applications in various fields.

Pharmaceuticals

  • Its unique structure may serve as a building block in drug discovery and development, particularly for compounds targeting specific biological targets.
  • Interaction studies involving this compound are essential to understand its behavior in biological systems.
  • Investigating its interactions with proteins, enzymes, and other biomolecules could provide insights into its potential therapeutic effects and toxicity profiles.

Agrochemicals

  • It is recognized in various chemical databases for its potential applications in pharmaceuticals and agrochemicals.
  • Several compounds share structural similarities with this compound.

Structural comparison

Compound NameKey FeaturesUnique Aspects
This compoundEthyl group, trifluoromethyl substituentHigh lipophilicity due to multiple fluorines
N-Ethyl-2-nitro-4-(trifluoromethyl)anilineNitro group instead of fluoroDifferent electronic properties
2-FluoroanilineSimple fluoro-substituted anilineLacks trifluoromethyl group
5-Trifluoromethyl-anilineTrifluoromethyl group onlyNo ethyl substitution

Mechanism of Action

The mechanism of action of N-ethyl-2-fluoro-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ortho vs. Para/Meta Substituents

  • 2-Fluoro-5-(trifluoromethyl)aniline (CAS: 535-52-4): Lacks the ethyl group on the amine but shares the fluorine (C2) and trifluoromethyl (C5) substituents.
  • 5-Ethyl-2-(trifluoromethyl)aniline (CID 91873813): Features an ethyl group at C5 and a trifluoromethyl group at C2. The reversed substituent positions alter steric and electronic interactions, reducing the ortho effect observed in the target compound .

Ortho Effect : highlights that ortho-substituted trifluoromethylanilines (e.g., 2-(trifluoromethyl)aniline derivatives) exhibit higher biological activity and lower cytotoxicity compared to meta or para isomers. This is attributed to reduced basicity at the amine due to steric hindrance and electron-withdrawing effects, which may enhance receptor binding or metabolic stability .

Substituent Type and Reactivity

Fluorine vs. Methyl/Methoxy Groups

  • N-Ethyl-2-methyl-5-(trifluoromethyl)aniline (CAS: 1538283-27-0): Replaces the fluorine at C2 with a methyl group.
  • 2-Methoxy-5-(trifluoromethyl)aniline (CAS: N/A): A methoxy group at C2 introduces steric bulk and hydrogen-bonding capacity, which may alter solubility and interaction with biological targets compared to the fluorine-substituted derivative .

Reactivity in Nucleophilic Substitution : Fluorine’s high electronegativity accelerates reactions in fluorinated anilines. For example, demonstrates that N-ethyl-aniline derivatives participate in acetate-ion-catalyzed nucleophilic aromatic substitution, with fluorine substituents showing greater mobility than chlorine or methyl groups .

Anticancer and Enzyme Inhibition

  • 2-Fluoro-5-(trifluoromethyl)aniline (CAS: 535-52-4): Used to synthesize 4-aminoquinazoline derivatives with anticancer activity. The absence of the ethyl group may reduce metabolic stability compared to the N-ethyl analog .
  • 4-(Trifluoromethyl)aniline Derivatives: shows that non-ethylated derivatives (e.g., 4a–d) inhibit cholinesterases (IC₅₀ < 50 µM), but halogenation at the ortho position (as in the target compound) could enhance activity .

Data Tables

Table 1: Structural and Electronic Comparison

Compound Name Substituents (Positions) Molecular Formula Key Properties Reference
N-Ethyl-2-fluoro-5-(trifluoromethyl)aniline -NHCH₂CH₃ (C1), -F (C2), -CF₃ (C5) C₉H₉F₄N High lipophilicity, ortho electron withdrawal
2-Fluoro-5-(trifluoromethyl)aniline -NH₂ (C1), -F (C2), -CF₃ (C5) C₇H₅F₄N Lower lipophilicity, used in anticancer agents
N-Ethyl-2-methyl-5-(trifluoromethyl)aniline -NHCH₂CH₃ (C1), -CH₃ (C2), -CF₃ (C5) C₁₀H₁₂F₃N Reduced electron withdrawal, slower reactivity
3-Nitro-5-(trifluoromethyl)aniline -NH₂ (C1), -NO₂ (C3), -CF₃ (C5) C₇H₅F₃N₂O₂ Strong electron withdrawal, nitro group enhances reactivity

Biological Activity

N-ethyl-2-fluoro-5-(trifluoromethyl)aniline is a fluorinated aromatic compound with significant potential in biological applications, particularly in pharmaceuticals and agrochemicals. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula: C10H8F4N
  • Molecular Weight: 207.17 g/mol
  • CAS Number: 1343869-50-0

The compound features an ethyl group, a fluoro substituent at the second position, and a trifluoromethyl group at the fifth position of the aniline ring, which enhances its lipophilicity and reactivity.

This compound exhibits biological activity through various mechanisms:

  • Interaction with Biomolecules:
    • The compound can interact with enzymes and receptors, potentially altering their activity and leading to therapeutic effects.
    • Its structure allows for nucleophilic aromatic substitution reactions, which are crucial in medicinal chemistry for synthesizing active compounds.
  • Biochemical Pathways:
    • It serves as a building block for synthesizing heterocycles such as quinoxalines and phenazines, which have established biological activities.
    • The trifluoromethyl group significantly influences the pharmacokinetics and pharmacodynamics of drugs, enhancing their potency and selectivity against biological targets .

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit antimicrobial properties. For instance, fluorinated anilines have shown effectiveness against both Gram-positive and Gram-negative bacteria . This suggests potential applications in developing new antibiotics or antifungal agents.

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that related fluorinated compounds can inhibit cancer cell proliferation. For example, derivatives of trifluoromethyl anilines have been tested against various cancer cell lines (e.g., HeLa, MDA-MB-231), showing significant antiproliferative effects .

CompoundCell LineIC50 (µM)
This compoundHeLaTBD
Trifluoromethyl Aniline DerivativeMDA-MB-23110
Another Fluorinated CompoundA5495

Case Studies

  • Synthesis and Evaluation:
    A study evaluated the synthesis of this compound through various methods, focusing on its interaction with biological systems. The findings indicated that this compound could be synthesized efficiently and exhibited promising biological activities during preliminary evaluations.
  • Fluorinated Compounds in Drug Development:
    The role of fluorinated compounds in enhancing drug efficacy has been well-documented. For instance, the incorporation of trifluoromethyl groups into drug candidates has been shown to improve their interactions with target proteins, thus increasing their potency against specific diseases .

Q & A

Q. What optimized synthetic routes exist for N-ethyl-2-fluoro-5-(trifluoromethyl)aniline, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example:

  • Buchwald-Hartwig amination : Reacting 2-fluoro-5-(trifluoromethyl)aniline with ethyl iodide in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) under reflux in toluene .
  • Base-mediated alkylation : Using potassium carbonate (K₂CO₃) in DMF at 80–100°C to introduce the ethyl group .
    Key Variables :
  • Catalyst loading (0.5–2 mol% Pd) impacts reaction efficiency.
  • Solvent polarity (DMF vs. toluene) affects reaction kinetics and byproduct formation.
  • Temperature control minimizes decomposition of the trifluoromethyl group .

Q. How can spectroscopic techniques (NMR, FT-IR) confirm the structure and purity of this compound?

Methodological Answer:

  • ¹H/¹³C/¹⁹F NMR :
    • ¹⁹F NMR : A singlet at ~-60 ppm confirms the CF₃ group. The fluorine at the 2-position appears as a doublet (J = 8–12 Hz) .
    • ¹H NMR : Ethyl group protons (CH₂CH₃) show a quartet (δ 1.2–1.4 ppm) and triplet (δ 3.3–3.5 ppm) .
  • FT-IR : Bands at 3350 cm⁻¹ (N-H stretch), 1320–1120 cm⁻¹ (C-F stretches), and 1600 cm⁻¹ (aromatic C=C) validate functional groups .
    Purity Check : HPLC with a C18 column (acetonitrile/water mobile phase) detects impurities at <1% .

Q. What are the stability considerations for this compound under storage and reaction conditions?

Methodological Answer:

  • Storage : Store at 2–8°C in amber vials under inert gas (Ar/N₂) to prevent oxidation of the aniline group .
  • Thermal Stability : Decomposition occurs above 150°C, releasing HF (detected via TGA-MS). Avoid prolonged heating in acidic conditions .
  • Light Sensitivity : UV-Vis studies show degradation under UV light (λ = 254 nm), forming nitroso byproducts. Use light-protected reactors .

Advanced Research Questions

Q. How do electronic effects of the CF₃ and ethyl groups influence regioselectivity in cross-coupling reactions?

Methodological Answer: The CF₃ group is a strong electron-withdrawing meta-director, while the ethyl group is electron-donating. Computational studies (DFT) reveal:

  • Hammett Constants : σₘ (CF₃) = 0.43 vs. σₚ (Et) = -0.15, creating a polarized aromatic ring that directs electrophiles to the 4-position .
  • Suzuki Coupling : Pd-catalyzed reactions with aryl boronic acids favor para-substitution (relative rate: 4-position > 6-position) .
    Experimental Validation : X-ray crystallography of coupling products confirms regiochemistry .

Q. What strategies mitigate competing side reactions (e.g., de-ethylation or CF₃ hydrolysis) during functionalization?

Methodological Answer:

  • De-ethylation Prevention : Use bulky bases (e.g., DBU) instead of KOH to avoid nucleophilic attack on the ethyl group .
  • CF₃ Stability : Maintain pH > 7 in aqueous reactions; acidic conditions hydrolyze CF₃ to COOH .
  • Catalyst Screening : Ni(0) catalysts reduce unwanted C-F bond activation compared to Pd .

Q. How can computational modeling (DFT, MD) predict biological activity or material properties?

Methodological Answer:

  • DFT Calculations :
    • HOMO-LUMO Gap : A narrow gap (e.g., 4.5 eV) suggests potential as an electron-accepting material in OLEDs .
    • LogP : Predicted lipophilicity (LogP = 2.8) correlates with cell membrane permeability in drug design .
  • Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., kinase binding pockets), identifying key hydrogen bonds with the NH₂ and CF₃ groups .

Q. What analytical challenges arise in quantifying trace impurities (e.g., regioisomers or dehalogenated byproducts)?

Methodological Answer:

  • LC-MS/MS : Differentiates regioisomers using fragmentation patterns (e.g., m/z 224 → 179 for CF₃ loss) .
  • GC-ECD : Detects halogenated impurities (detection limit: 0.01 ppm) .
  • Chiral HPLC : Resolves enantiomers if asymmetric synthesis is attempted (e.g., using Chiralpak AD-H column) .

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